molecular formula C6H14Cl2N2 B2473369 3-Methyl-3,6-diazabicyclo[3.1.1]heptane dihydrochloride CAS No. 2089649-86-3

3-Methyl-3,6-diazabicyclo[3.1.1]heptane dihydrochloride

Cat. No. B2473369
CAS RN: 2089649-86-3
M. Wt: 185.09
InChI Key: LTJJMBQYCGDMHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-Methyl-3,6-diazabicyclo[3.1.1]heptane dihydrochloride” is a chemical compound with the CAS Number: 2089649-86-3 . It has a molecular weight of 185.1 and its IUPAC name is 3-methyl-3,6-diazabicyclo [3.1.1]heptane dihydrochloride .


Molecular Structure Analysis

The InChI code for “3-Methyl-3,6-diazabicyclo[3.1.1]heptane dihydrochloride” is 1S/C6H12N2.2ClH/c1-8-3-5-2-6(4-8)7-5;;/h5-7H,2-4H2,1H3;2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 2D or 3D model of the molecule.


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Methyl-3,6-diazabicyclo[3.1.1]heptane dihydrochloride” include its molecular weight (185.1 ) and its IUPAC name (3-methyl-3,6-diazabicyclo [3.1.1]heptane dihydrochloride ). Unfortunately, other specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.

Scientific Research Applications

Neuronal Nicotinic Acetylcholine Receptor Selective Agonists

3-Methyl-3,6-diazabicyclo[3.1.1]heptane dihydrochloride derivatives have been studied as selective agonists for the neuronal nicotinic acetylcholine receptor (nAChR) subtype alpha4beta2. These compounds exhibit potential in treating neurological disorders due to their selective agonist activity and varied pharmacological profiles. Notably, certain derivatives show high selectivity and potency for this receptor subtype (Ji et al., 2007), (Strachan et al., 2014).

Ligands for Nicotinic Receptors

Studies have synthesized various 3,6-diazabicyclo[3.1.1]heptane derivatives to evaluate their affinity towards nAChRs. Some derivatives have shown selective partial agonist activity for the α4β2 nAChR subtype, indicating potential applications in addressing disorders associated with these receptors (Murineddu et al., 2019), (Murineddu et al., 2008).

Medicinal Chemistry and Drug Synthesis

3,6-diazabicyclo[3.1.1]heptane derivatives are crucial in medicinal chemistry, serving as building blocks for developing new drugs. Their structural properties, such as achirality and lipophilicity, make them suitable for diverse pharmaceutical applications (Walker & Bedore, 2012), (Murineddu et al., 2012).

Antibacterial Agents

Certain 3,6-diazabicyclo[3.1.1]heptane derivatives, such as danofloxacin, have shown promising antibacterial activity, particularly in veterinary medicine. These compounds have been evaluated for their efficacy against various pathogenic bacteria, indicating their potential in antibacterial therapies (McGuirk et al., 1992).

properties

IUPAC Name

3-methyl-3,6-diazabicyclo[3.1.1]heptane;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2.2ClH/c1-8-3-5-2-6(4-8)7-5;;/h5-7H,2-4H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTJJMBQYCGDMHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2CC(C1)N2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-3,6-diazabicyclo[3.1.1]heptane dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.